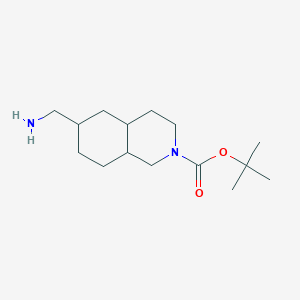

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate

Description

Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a synthetic organic compound featuring a decahydroisoquinoline core, a tert-butyl carboxylate protecting group at position 2, and an aminomethyl (-CH2NH2) substituent at position 6. The aminomethyl group introduces a primary amine functionality, making the compound a candidate for further derivatization in pharmaceutical synthesis, such as in peptidomimetics or enzyme inhibitors.

Properties

IUPAC Name |

tert-butyl 6-(aminomethyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-7-6-12-8-11(9-16)4-5-13(12)10-17/h11-13H,4-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLYJMFMOWFBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2CC(CCC2C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of amino acids with tert-butyl groups, followed by a series of reactions to introduce the aminomethyl and decahydroisoquinoline moieties. The reaction conditions often include the use of anhydrous solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures and quality control are crucial to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

Tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in NMR studies to investigate macromolecular complexes.

Medicine: Its derivatives may have potential therapeutic applications due to their unique structural properties.

Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl6-(aminomethyl)-decahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent type, ring saturation, molecular weight, and functional properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Substituent Effects

- Aminomethyl (-CH2NH2) vs.

- Aminomethyl vs.

- Halogenation : The bromo substituent in introduces steric bulk and electrophilic reactivity, enabling applications in cross-coupling chemistry (e.g., Suzuki reactions).

Ring Saturation

- Decahydro (Fully Saturated) vs. 3,4-Dihydro (Partially Unsaturated): The fully saturated decahydroisoquinoline core in the target compound likely improves metabolic stability and reduces π-π stacking interactions compared to the partially unsaturated analogs . This saturation may also influence bioavailability and membrane permeability.

Molecular Weight and Solubility

- The target compound’s estimated molecular weight (~278.4) is higher than (263.33) but lower than (328.20).

- The hydrochloride salt in improves aqueous solubility, a property the target compound may lack unless similarly derivatized.

Research Findings and Implications

Functional Group Reactivity: The aminomethyl group in the target compound is more reactive toward acylating agents than the hydroxymethyl group in , making it preferable for synthesizing amide-based pharmaceuticals .

Ring Saturation and Stability: Fully saturated decahydroisoquinoline derivatives are less prone to oxidation compared to dihydro analogs, suggesting enhanced shelf-life for the target compound .

Halogenated Derivatives : Brominated analogs like are valuable intermediates in medicinal chemistry but require additional steps for functional group interconversion, which the target compound’s amine group could streamline .

Salt Forms : The hydrochloride salt in demonstrates how derivatization can address solubility challenges, a strategy applicable to the target compound for drug formulation .

Biological Activity

Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Weight : 249.35 g/mol

- Functional Groups : Contains an amine group, a carboxylate, and a tert-butyl group which are significant for its biological activity.

Tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate is believed to exert its biological effects through several mechanisms:

- STING Pathway Modulation : The compound has been identified as a potential inhibitor of the STING (stimulator of interferon genes) pathway, which plays a crucial role in immune responses. By inhibiting STING activity, it may help in managing conditions characterized by excessive immune responses, such as autoimmune diseases and certain cancers .

- Antiproliferative Activity : Research indicates that compounds similar to tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. This activity is often assessed using assays like MTT or NCI-60 cell panel assays .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- STING Inhibition Studies :

-

Anticancer Potential :

- In vitro studies have shown that derivatives of this compound exhibit significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7 and MDA-MB-468). Compounds were evaluated for their ability to inhibit cell proliferation, with some achieving high levels of inhibition across multiple doses .

- Molecular Docking Studies :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of tert-butyl-protected isoquinoline derivatives typically involves multi-step processes, including Boc protection of the amine group, cyclization, and functionalization of the decahydroisoquinoline core. Reaction parameters such as temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) critically impact yield and purity. For example, tert-butyl carboxylate intermediates often require anhydrous conditions to prevent hydrolysis . Statistical design of experiments (DoE) can optimize these variables, as demonstrated in analogous heterocyclic syntheses .

Q. How can researchers characterize the structural integrity of tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate?

- Methodological Answer : Advanced spectroscopic techniques are essential:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., tert-butyl group at ~1.4 ppm) and confirms stereochemistry of the decahydroisoquinoline ring.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and detects impurities.

- Chromatography : HPLC or GC/MS (with derivatization if needed) assesses purity and resolves enantiomers when chiral centers are present .

Q. What functional groups in this compound are most reactive, and how should they be protected during derivatization?

- Methodological Answer : The aminomethyl (-CH₂NH₂) group is highly nucleophilic and prone to oxidation or unwanted side reactions. Protection strategies include:

- Boc Protection : Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

- Acetylation : Acetic anhydride for temporary protection during coupling reactions.

The tert-butyl carboxylate itself is acid-labile, requiring neutral or mildly basic conditions to prevent cleavage .

Advanced Research Questions

Q. How can computational modeling guide the design of tert-butyl 6-(aminomethyl)-decahydroisoquinoline-2-carboxylate derivatives with enhanced biological activity?

- Methodological Answer : Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to optimize binding to targets like ion channels or enzymes. Molecular dynamics (MD) simulations assess conformational stability in solvated environments. For example, decahydroisoquinoline derivatives are studied as calcium channel blockers; simulations can model interactions with voltage-gated channels to prioritize synthetic targets .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Batch Variability : Use orthogonal purity assays (e.g., LC-MS, elemental analysis) to rule out impurities.

- Assay Conditions : Standardize cell-based vs. in vitro assays (e.g., buffer pH, co-solvents).

- Meta-Analysis : Apply cheminformatics tools to compare datasets across studies, identifying outliers or confounding variables (e.g., solvent effects on IC₅₀ values) .

Q. How can researchers leverage cross-disciplinary methodologies (e.g., materials science or environmental chemistry) to study this compound’s stability or degradation pathways?

- Methodological Answer :

- Environmental Fate Studies : Use accelerated degradation tests (e.g., UV exposure, hydrolytic conditions) to identify breakdown products. GC/MS or LC-QTOF tracks volatile or polar metabolites .

- Material Compatibility : Evaluate leaching from polymer matrices (e.g., polyethylene) using migration assays, relevant for drug delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.